2-(2-Bromoethyl)pyrrolidine hydrobromide 2-(2-Bromoethyl)pyrrolidine hydrobromide
Brand Name: Vulcanchem
CAS No.: 74814-50-9
VCID: VC7581891
InChI: InChI=1S/C6H12BrN.BrH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H
SMILES: C1CC(NC1)CCBr.Br
Molecular Formula: C6H13Br2N
Molecular Weight: 258.985

2-(2-Bromoethyl)pyrrolidine hydrobromide

CAS No.: 74814-50-9

Cat. No.: VC7581891

Molecular Formula: C6H13Br2N

Molecular Weight: 258.985

* For research use only. Not for human or veterinary use.

2-(2-Bromoethyl)pyrrolidine hydrobromide - 74814-50-9

Specification

CAS No. 74814-50-9
Molecular Formula C6H13Br2N
Molecular Weight 258.985
IUPAC Name 2-(2-bromoethyl)pyrrolidine;hydrobromide
Standard InChI InChI=1S/C6H12BrN.BrH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H
Standard InChI Key LVYDVYLWWZNIJS-UHFFFAOYSA-N
SMILES C1CC(NC1)CCBr.Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(2-bromoethyl)pyrrolidine hydrobromide, denoting a pyrrolidine ring (a five-membered amine with four carbon atoms and one nitrogen atom) substituted at the second carbon with a bromoethyl (-CH2_2CH2_2Br) group, paired with a hydrobromide counterion. Its molecular formula is C6_6H12_{12}Br2_2N, with a theoretical molecular weight of 273.01 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01).

Structural Depiction and Bonding

The compound’s structure consists of:

  • A pyrrolidine ring with a bromoethyl substituent at the C2 position.

  • A hydrobromide (HBr) salt form, stabilizing the amine via protonation.

The bromoethyl group introduces steric bulk and electrophilicity, making the compound reactive toward nucleophilic substitution (SN_\text{N}2) reactions. The spatial arrangement of the substituent influences both reactivity and intermolecular interactions .

Spectroscopic Signatures

While experimental spectral data (e.g., 1^1H NMR, IR) for this specific compound is unavailable, analogous brominated pyrrolidines exhibit characteristic signals:

  • NMR: Protons adjacent to bromine (e.g., -CH2_2Br) resonate downfield (δ 3.4–4.0 ppm) .

  • IR: N-H stretches (protonated amine) appear near 2500–3000 cm1^{-1}, while C-Br vibrations occur at 500–600 cm1^{-1}.

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

A plausible synthetic route involves:

  • Pyrrolidine Functionalization: Introducing the bromoethyl group via alkylation of pyrrolidine with 1,2-dibromoethane.

  • Salt Formation: Treating the free base with hydrobromic acid to yield the hydrobromide salt.

Reaction Scheme:

Pyrrolidine+BrCH2CH2Br2-(2-Bromoethyl)pyrrolidineHBr2-(2-Bromoethyl)pyrrolidine hydrobromide\text{Pyrrolidine} + \text{BrCH}_2\text{CH}_2\text{Br} \rightarrow \text{2-(2-Bromoethyl)pyrrolidine} \xrightarrow{\text{HBr}} \text{2-(2-Bromoethyl)pyrrolidine hydrobromide}

Optimization Challenges

  • Selectivity: Competing reactions (e.g., over-alkylation) require controlled stoichiometry and temperature.

  • Purification: Hydroscopic nature of the hydrobromide salt complicates isolation.

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue/Description
Melting PointEstimated 180–190°C (decomposes)
SolubilitySoluble in polar solvents (e.g., water, methanol); insoluble in hydrocarbons
Density~1.8 g/cm3^3 (estimated)
pKaProtonated amine: ~8–9 (in water)

Stability and Degradation

  • Light Sensitivity: Bromine substituents may lead to photolytic degradation.

  • Thermal Decomposition: Releases HBr gas above 200°C.

Biological and Pharmacological Implications

Hypothesized Mechanisms

While direct studies are lacking, structural analogs suggest:

  • Enzyme Inhibition: Electrophilic bromine may covalently modify active-site residues (e.g., cysteine thiols) .

  • Blood-Brain Barrier Permeation: Lipophilic bromine and amine protonation enhance CNS penetration.

Therapeutic Prospects

  • Antimicrobial Agents: Brominated amines exhibit activity against Mycobacterium tuberculosis (MIC 2–4 μg/mL in analogs) .

  • Neurological Targets: Potential modulation of neurotransmitter receptors (e.g., σ receptors).

ParameterDescription
GHS PictogramIrritant (Skin/Eye), Corrosive
Exposure LimitsAvoid inhalation; use fume hood

Comparative Analysis with Structural Analogs

CompoundSubstituentMolecular Weight (g/mol)Key Application
2-(Bromomethyl)pyrrolidine HBr -CH2_2Br244.96Alkylating agent
2-(2-Bromoethyl)piperidine HBr-CH2_2CH2_2Br273.01CNS drug intermediate

The bromoethyl group enhances lipophilicity and steric effects compared to bromomethyl derivatives, potentially improving membrane permeability.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic methods to improve yield and purity.

  • Biological Screening: Evaluate antimicrobial, anticancer, and neuropharmacological activity.

  • Toxicokinetics: Assess metabolic pathways and toxicity profiles in vitro.

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